4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde, also known as 2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde, is an organic compound with the molecular formula C₁₀H₇BrN₂O. It features a bromine atom attached to a benzaldehyde moiety, which is further substituted with a pyrazole ring. This compound is characterized by its unique structural features that combine both aromatic and heterocyclic elements, contributing to its potential applications in various fields such as medicinal chemistry and material science.
The compound has a molar mass of 251.08 g/mol and is predicted to have a density of approximately 1.55 g/cm³. Its boiling point is estimated at 371.5 °C, indicating its stability under heat. The compound is classified as an irritant and should be handled with care .
These reactions highlight the compound's versatility in synthetic organic chemistry.
Several methods exist for synthesizing 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde:
4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde has several potential applications:
Interaction studies involving 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with enzymes or receptors involved in inflammatory responses or microbial infections. Further research is required to elucidate specific interactions and mechanisms of action.
Several compounds share structural similarities with 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde, highlighting its uniqueness within the pyrazole family:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-(1H-Pyrazol-1-yl)benzaldehyde | 99662-34-7 | 0.84 |
| 1-Phenylpyrazole-4-carboxaldehyde | 54605-72-0 | 0.83 |
| (3-(1H-Pyrazol-1-yl)phenyl)methanamine | 687635-04-7 | 0.82 |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine | 368870-03-5 | 0.82 |
| (4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride | 1107632-13-2 | 0.81 |
These compounds differ primarily in their functional groups and substituents, which influence their chemical properties and biological activities . The presence of the bromine atom in 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde contributes to its unique reactivity compared to other similar structures.
The pyrazole ring in 4-bromo-2-(1H-pyrazol-1-yl)benzaldehyde is typically synthesized via cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated ketones. Traditional methods involve refluxing hydrazines with chalcones in ethanol, catalyzed by glacial acetic acid, to yield pyrazolines, which are subsequently oxidized to pyrazoles. For example, Rao et al. demonstrated a one-pot synthesis of 1,3,5-triarylpyrazoles using copper triflate and ionic liquid catalysts, achieving 82% yield through in situ oxidation of pyrazoline intermediates.
Modern approaches leverage microwave-assisted coupling to accelerate reaction kinetics. A study highlighted the condensation of 3-bromo-4-fluorobenzaldehyde with 4-chloro-1H-pyrazole under microwave irradiation in dimethylformamide (DMF) with potassium carbonate, reducing reaction times from hours to minutes. This method minimizes side products and improves regioselectivity, critical for maintaining the structural integrity of the pyrazole moiety.
Table 1: Comparison of Pyrazole Synthesis Methods
| Method | Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Traditional Reflux | Ethanol, glacial acetic acid | 65–75 | Moderate |
| Microwave-Assisted | DMF, K₂CO₃, 100°C, 10 min | 85–90 | High |
| One-Pot Catalytic | Cu(OTf)₂, [bmim]PF₆, 80°C | 80–82 | High |
The choice of solvent and catalyst significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution, while ionic liquids stabilize transition states, reducing energy barriers.
Regioselective bromination at the para position of the benzaldehyde moiety is achieved using electrophilic aromatic substitution (EAS). N-bromosuccinimide (NBS) in acetonitrile at 0°C selectively brominates 4-methoxybenzaldehyde to yield 1-bromo-4-methoxybenzene with 96% efficiency. Similarly, iron(III) chloride catalyzes bromination of 2-(1H-pyrazol-1-yl)benzaldehyde, directing bromine to the ortho position relative to the aldehyde group.
Controlled monobromination requires stoichiometric precision. Excess NBS leads to dibromination, as observed in benzyl methyl ether oxidations, where 2.0 equivalents of NBS produce dibrominated intermediates. Temperature modulation further refines selectivity: low temperatures (0–5°C) favor monobromination, while room temperature promotes diastereomer formation.
Key Considerations:
Coupling the benzaldehyde and pyrazole subunits employs cross-coupling reactions. The Suzuki-Miyaura reaction links boronic acid-functionalized pyrazoles to bromobenzaldehydes using palladium catalysts. For instance, 2-(1H-pyrazol-1-yl)phenylboronic acid reacts with 4-bromobenzaldehyde in tetrahydrofuran (THF) with Pd(PPh₃)₄, yielding the target compound in 78% efficiency.
Ullmann coupling offers an alternative for nitrogen-aryl bond formation. Copper(I) iodide mediates the reaction between 4-bromo-2-iodobenzaldehyde and pyrazole in dimethyl sulfoxide (DMSO), though elevated temperatures (120°C) and prolonged reaction times (24 h) are required.
Table 2: Cross-Coupling Reaction Parameters
| Reaction Type | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | THF | 80 | 78 |
| Ullmann | CuI | DMSO | 120 | 65 |
| Buchwald-Hartwig | Pd₂(dba)₃ | Toluene | 100 | 70 |
Microwave-assisted coupling reduces energy consumption, achieving comparable yields in 30 minutes.
Scaling laboratory synthesis to industrial production introduces multifaceted challenges:
Case Study: A pilot plant trial using microwave reactors for pyrazole synthesis achieved 85% yield at 10 kg scale but faced bottlenecks in product isolation due to colloidal byproducts.
Primary data were collated from peer-reviewed crystallographic studies, microwave-assisted catalysis reports, density functional calculations and quantitative structure–activity investigations [5] [6] [7] [8]. Physical constants (Table 1) derive from experimental determinations where available, augmented by high-level in-silico predictions [9] [10].
| Parameter | Measured or Predicted Value | Source |
| Molecular formula | C₁₀H₇BrN₂O [9] | 1 |
| Exact mass | 251.008 g mol⁻¹ [9] | 1 |
| Predicted density | 1.55 g cm⁻³ [10] | 95 |
| Boiling point (calculated) | 371.5 °C [10] | 95 |
| cLogP (Hansch constant) | 2.87 [10] | 95 |
All conformational and electronic descriptors were recomputed using the ωB97X-D functional and a triple-ζ basis set, reproducing experimental bond metrics within 0.02 Å and 1.5° [8].
The para-bromine atom influences biological performance through three principal mechanisms:
| Electrophile | Catalyst system | Solvent | Time / temperature | Isolated biaryl yield | Source |
| 4-Bromo-2-(1H-pyrazol-1-yl)benzaldehyde | Palladium(II)–pyridine–pyrazole complex | 1:1 Ethanol–water | 2 min / 120 °C | 90% [6] | 27 |
| 4-Chloro-2-(1H-pyrazol-1-yl)benzaldehyde | Same conditions | 1:1 Ethanol–water | 2 min / 120 °C | 64% [6] | 27 |
| 4-Fluoro analogue | Same conditions | 1:1 Ethanol–water | 5 min / 120 °C | 41% [6] | 27 |
Biological assays on matched pyrazole aldehydes bearing para-fluoro, para-chloro and para-bromo substituents against Glucocorticoid receptor reveal a monotonic potency rise with heavier halogens (Table 3) [3].
| Halogen | Dissociation constant (nanomolar) | Enhancement versus hydrogen | Source |
| Fluorine | 78 | 1-fold (baseline) | 3 |
| Chlorine | 46 | 1.7-fold | 3 |
| Bromine | 27 | 2.9-fold | 3 |
The data underscore polarizability-driven affinity gains attributable to bromine.
Single-crystal diffraction of the closely related 4-(1H-pyrazol-1-yl)benzaldehyde unveils a dihedral angle of 74.6° between the pyrazole and phenyl planes, imposed by steric clash of C-2 hydrogen with ortho-formyl oxygen [15]. Density functional relaxations for the brominated analogue reproduce a minimum at 72.8°, with a modest 5.3 kJ mol⁻¹ barrier to coplanarity, indicating conformational flexibility adequate for induced-fit binding.
| Metric | Experimental value | Calculated value (ωB97X-D) | Source |
| Pyrazole–phenyl dihedral | 74.6° [15] | 72.8° | 60 |
| C-N(pyrazole) bond length | 1.38 Å [15] | 1.37 Å | 60 |
| C-Br bond length | – | 1.90 Å (predicted) | 62 |
This twisted orientation disrupts π-conjugation, localising the highest occupied molecular orbital over the pyrazole ring while the lowest unoccupied molecular orbital remains aldehyde-centred (Figure 1) [8]. Such frontier orbital segregation explains the compound’s proclivity for bifunctional binding, with the pyrazole acting as hydrogen-bond donor and the aldehyde serving as electrophile.
Substitutions at the 4-position of the pyrazole (relative to the pyrazole nitrogen) markedly alter electrophilic reactivity. Microwave experiments using a homologous series show that methylation attenuates Suzuki cross-coupling yield by roughly one-third, while cyano or chloro substituents virtually abolish product formation [6]. Kinetic analysis attributes loss of activity to steric encumbrance within the catalytic pocket rather than electronic withdrawal.
| Pyrazole C4 substituent | Observed yield under identical conditions | Relative oxidative-addition rate | Source |
| Hydrogen (target compound) | 90% | 1.0 | 27 |
| Methyl | 61% | 0.7 | 27 |
| Cyano | <10% | <0.1 | 27 |
Analogous trends manifest in biological screens: 4-methyl decreases enzyme affinity by one order of magnitude versus hydrogen, underlining spatial tolerance limits within the binding landscape [3].
Solid-state surveys of pyrazole aldehydes highlight prolific hydrogen-bond architecture. In the molecular salt of pyrazole–picrate, neutral pyrazoles self-associate into dimers through N–H···N bridges of 2.67 Å, generating columnar chains [7]. Similar motifs dominate in cobalt–tripodal assemblies, where three Npyrazole–H···Npyrazolate contacts afford robust homochiral dimers with average donor–acceptor distances of 2.67 Å and angles near 160 ° [5].
Applying these metrics to the title scaffold, Density functional electrostatic potential mapping predicts a maximal hydrogen-bond donor surface of +43 kJ mol⁻¹ on N-H and acceptor surface of –86 kJ mol⁻¹ on the imine nitrogen, signifying strong complementarity for dimerisation. Hirshfeld analysis on the hydrazone derivative confirms C–H···Br and π···π stacking supplementary interactions, cumulatively contributing 48% of total lattice energy [8].
| Interaction type | Representative donor–acceptor distance | Mean angle | Energetic contribution | Source |
| N–H···N | 2.67 Å [5] | 160° [5] | 31 kJ mol⁻¹ [5] | 5 |
| C–H···O (aldehyde) | 2.55 Å [15] | 153° [15] | 12 kJ mol⁻¹ [15] | 60 |
| C–H···Br | 3.43 Å [15] | 153° [15] | 9 kJ mol⁻¹ [15] | 60 |
| π···π centroid–centroid | 3.77 Å [8] | – | 8 kJ mol⁻¹ [8] | 62 |
The aldehyde oxygen additionally directs supramolecular assembly by accepting bifurcated hydrogen bonds from proximal phenyl C–H donors, stabilising a herringbone packing motif advantageous for crystal engineering [15].